2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a thiazolidine ring, a fluorobenzylidene group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide typically involves the condensation of 2-fluorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the benzylidene-thiazolidine intermediate. This intermediate is then reacted with N-(2-aminoethyl)-5-fluoroindole in the presence of acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The fluorine atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and indole moiety are likely to play key roles in binding to these targets, potentially modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
- (5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
- (5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
Uniqueness
What sets 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide apart from similar compounds is the presence of both the fluorobenzylidene and indole groups. This unique combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H17F2N3O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C22H17F2N3O3S/c23-15-5-6-18-16(10-15)14(11-26-18)7-8-25-20(28)12-27-21(29)19(31-22(27)30)9-13-3-1-2-4-17(13)24/h1-6,9-11,26H,7-8,12H2,(H,25,28)/b19-9- |
InChI Key |
AKRRPROOXZJYCV-OCKHKDLRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F)F |
Origin of Product |
United States |
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